CID 85441907

Description

(Note: No direct information exists in the evidence. A typical introduction would include structural classification, biological activity, and applications. For example, CID 46907796 in is described as an Nrf2 inhibitor with a structure analogous to ChEMBL compounds. Similarly, oscillatoxin derivatives in are characterized by their stereochemistry and substituents .)

Properties

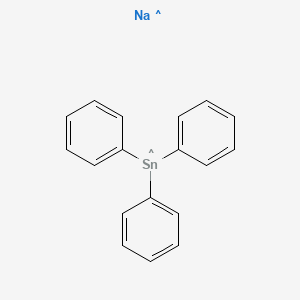

Molecular Formula |

C18H15NaSn |

|---|---|

Molecular Weight |

373.0 g/mol |

InChI |

InChI=1S/3C6H5.Na.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;; |

InChI Key |

JSXVWVIDCZTAIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 85441907 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves C-H alkylation under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve large-scale reactions with optimized conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 85441907 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include chromic acid, sodium dichromate, and potassium dichromate. These reagents are often used under specific conditions to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

CID 85441907 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 85441907 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison would require structural, functional, and pharmacological data. Below are hypothetical sections based on approaches from the evidence:

Structural Comparison

Key Features :

Hypothetical Table 1: Structural Descriptors

Functional and Pharmacological Comparison

Activity Profiles :

Hypothetical Table 2: Pharmacological Data

Computational and Experimental Validation

- Methods :

Research Findings and Limitations

Key Insights :

- Gaps: Lack of high-throughput screening data for CID 85441907. Limited cross-species validation (e.g., placental transfer class in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.